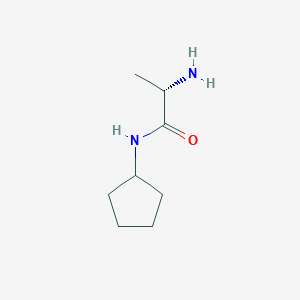

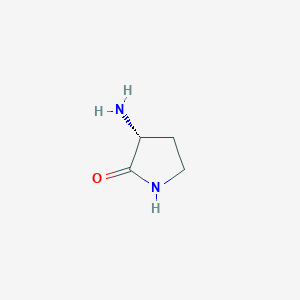

(2S)-2-amino-N-cyclopentylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S)-2-amino-N-cyclopentylpropanamide” is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 . It is also known by its CAS number 1217767-70-8 .

Molecular Structure Analysis

The InChI code for “(2S)-2-amino-N-cyclopentylpropanamide” is1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1 . This code provides a specific representation of the molecule’s structure.

科学的研究の応用

Medicinal Chemistry Applications One significant area of application is the development of potent inhibitors for disease treatment. For instance, a series of beta-substituted biarylphenylalanine amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4) for treating type 2 diabetes. This optimization led to the discovery of a potent, orally active DPP-4 inhibitor, demonstrating excellent selectivity and in vivo efficacy in animal models, highlighting its potential as a new treatment for type 2 diabetes (Edmondson et al., 2006). Another study optimized a lead compound to improve physicochemical properties, leading to the discovery of a compound with balanced activity and a druglike profile, showing significant in vivo tumor growth inhibition in a xenograft model, reinforcing the critical role of such compounds in antitumor agent development (Pevarello et al., 2005).

Organic Synthesis and Biocatalysis Research in organic synthesis has led to innovative methods for creating cyclopropane α-amino acid esters, showcasing a transition-metal-free cyclopropanation of 2-aminoacrylates. This process exhibits excellent generality and diastereoselectivities, underscoring the utility of such compounds in synthesizing cyclopropane α-amino acids with contiguous quaternary carbon centers (Zhu et al., 2016). In biocatalysis, the asymmetric synthesis of key chiral intermediates like (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester using bacterial strains demonstrates the potential of microorganisms in resolving racemic mixtures into enantiomerically pure compounds. This approach is pivotal for synthesizing highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors, illustrating the value of biocatalytic processes in drug research and development (Zhu et al., 2018).

特性

IUPAC Name |

(2S)-2-amino-N-cyclopentylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQVZJBUPCYIJN-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-N-cyclopentylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

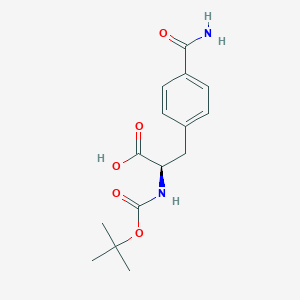

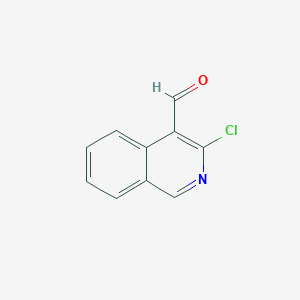

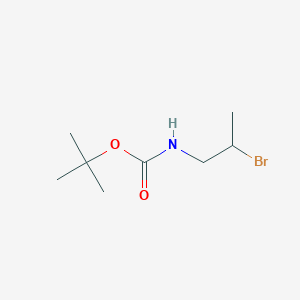

![(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B111400.png)